13-Methyltetradecanoic acid

概要

説明

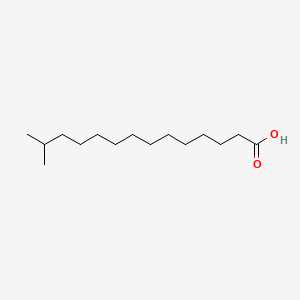

化学式はC15H30O2 、モル質量は242.403 g·mol−1 です . この化合物は、特にさまざまなヒト癌細胞におけるアポトーシス(プログラムされた細胞死)誘導能を持つ、強力な抗癌作用で知られています .

2. 製法

合成経路と反応条件: 13-メチルテトラデカン酸は化学的手法によって合成できます。 一般的な方法の1つは、酸触媒存在下での13-メチル-トランス-2-テトラデセン酸とメタノールとのエステル化反応です . この反応は還流条件下で進行し、目的のエステルが生成されます。このエステルは加水分解され、13-メチルテトラデカン酸が得られます。

工業生産方法: 13-メチルテトラデカン酸の工業生産では、多くの場合、細菌発酵が用いられます。 例えば、当初は楊珍華851という大豆発酵産物から精製されました . この方法は、微生物の天然の生合成経路を利用して、大量に化合物を生産します。

準備方法

Synthetic Routes and Reaction Conditions: 13-Methyltetradecanoic acid can be synthesized through chemical methods. One common approach involves the esterification of 13-methyl-trans-2-tetradecenoic acid with methanol in the presence of an acid catalyst . The reaction proceeds under reflux conditions, resulting in the formation of the desired ester, which can then be hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves bacterial fermentation. For instance, it was originally purified from a soy fermentation product named Yang Zhen Hua 851 . This method leverages the natural biosynthetic pathways of microorganisms to produce the compound in significant quantities.

化学反応の分析

反応の種類: 13-メチルテトラデカン酸は、以下を含むさまざまな化学反応を起こします。

酸化: 対応するケトンまたはアルコールを生成するために酸化することができます。

還元: カルボン酸基を対応するアルコールに還元することができます。

エステル化: 酸触媒存在下でアルコールと反応してエステルを生成します.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が用いられます。

エステル化: 硫酸や塩酸などの酸触媒が用いられます.

主要な生成物:

酸化: ケトンまたはアルコール。

還元: アルコール。

エステル化: エステル.

4. 科学研究における用途

13-メチルテトラデカン酸は、科学研究で幅広く利用されています。

科学的研究の応用

13-Methyltetradecanoic acid (13-MTD) is a saturated, branched-chain fatty acid that has garnered significant attention in scientific research for its potential applications, particularly in cancer therapy . Originally purified from a soy fermentation product, 13-MTD is now chemically synthesized, retaining the biological properties of its natural form .

Scientific Research Applications

Anti-cancer agent 13-MTD has demonstrated the ability to induce apoptosis, or programmed cell death, in certain human cancer cells . Research indicates that 13-MTD can inhibit the growth of various cancer cell lines, including breast, prostate, liver, leukemia, and bladder cancer cells .

Studies and Results

- T-Cell Lymphomas In vitro and in vivo studies have demonstrated 13-MTD's anticancer activity on tumor cells developing in T-cell lymphomas. The results showed that 13-MTD inhibits tumor cell growth by down-regulating p-AKT .

- Bladder Cancer Cells 13-MTD inhibits the growth of human bladder cancer cells through mitochondrial-mediated apoptosis, regulating the AKT and MAPK pathways .

- SKBR-3 cells Treatment of SKBR-3 cells with 13-MTD lowered the cell viability and induced apoptosis, disrupting the mitochondrial integrity and increasing the nuclear translocation of apoptosis inducing factor .

Advantages over Chemotherapy

- Low Toxicity Unlike many traditional chemotherapy drugs, 13-MTD exhibits low toxicity levels and minimal side effects .

- Effectiveness As a foreign agent, 13-MTD can effectively combat a range of cancerous mutations, unlike other fatty acids that may be less effective due to the body's environmental state or stress levels .

Clinical Implications

13-MTD is being considered as a potential chemotherapeutic supplement due to its ability to induce apoptosis in cancer cells with minimal toxicity .

Adipose Tissue Turnover

Studies have shown that 13-MTD does not harm participants and can be used as a structurally labeled marker for investigating the mobility of fatty acyl chains in adipose tissue .

作用機序

13-メチルテトラデカン酸の抗癌作用は、主に癌細胞におけるアポトーシス誘導能によるものです。 このプロセスには、AKTリン酸化のダウンレギュレーションが伴い、カスパース(特にカスパース-3)の活性化につながります . カスパースは、細胞アポトーシスの実行段階で重要な役割を果たすプロテアーゼです。 さらに、13-メチルテトラデカン酸はミトコンドリア機能不全を促進し、シトクロムcの放出とアポトーシス経路の活性化につながります .

類似化合物:

テトラデカン酸(ミリスチン酸): 13-メチルテトラデカン酸と同様の物理的特性を持つ直鎖飽和脂肪酸ですが、分岐構造がありません。

12-メチルテトラデカン酸: メチル基の位置が異なる、類似の構造を持つ別の分岐鎖脂肪酸。

ユニークさ: 13-メチルテトラデカン酸は、特に強力な抗癌作用を持つ独自の生物学的特性を与える、特定の分岐構造を持つためユニークです . 13番目の炭素原子にメチル基がある位置は、その生物学的活性に不可欠であり、他の類似の脂肪酸とは異なります。

類似化合物との比較

Tetradecanoic acid (Myristic acid): A straight-chain saturated fatty acid with similar physical properties but lacks the branched structure of 13-Methyltetradecanoic acid.

12-Methyltetradecanoic acid: Another branched-chain fatty acid with a similar structure but differs in the position of the methyl group.

Uniqueness: this compound is unique due to its specific branched structure, which imparts distinct biological properties, particularly its potent anticancer effects . The position of the methyl group at the 13th carbon atom is crucial for its biological activity, differentiating it from other similar fatty acids.

生物活性

13-Methyltetradecanoic acid (13-MTD), also known as iso-15:0, is a branched-chain fatty acid derived primarily from certain microbial fermentation processes, notably from soy products. This compound has garnered attention for its potential biological activities, particularly its anti-cancer properties. This article explores the biological activity of 13-MTD, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

Research indicates that 13-MTD exerts its biological effects primarily through the induction of apoptosis in various cancer cell lines. The underlying mechanisms involve:

- Down-regulation of AKT Phosphorylation : 13-MTD significantly reduces the phosphorylation of AKT, a serine-threonine kinase crucial for cell survival. This down-regulation is associated with increased apoptosis in T-cell non-Hodgkin lymphoma (T-NHL) cells .

- Caspase Activation : Following AKT down-regulation, 13-MTD activates caspases, leading to programmed cell death. Specifically, caspase-3 activation has been observed in response to 13-MTD treatment .

- Cell Cycle Arrest : 13-MTD treatment results in G1 phase arrest in T-NHL cells, contributing to its anti-proliferative effects .

Biological Activity Studies

Numerous studies have evaluated the biological activity of 13-MTD across different cancer types. Below is a summary of key findings:

Case Studies

- Anti-Tumor Activity in T-NHL : In a study involving Jurkat and Hut78 cells, treatment with 13-MTD led to a significant increase in apoptotic cells after 12 hours of exposure. The apoptotic effect was dose-dependent and correlated with the cleavage of pro-caspase-3 and PARP .

- In Vivo Efficacy : In xenograft models, 13-MTD demonstrated a tumor inhibition rate of approximately 40%, reinforcing its potential as an anti-cancer agent .

Additional Biological Activities

Beyond its anti-cancer properties, 13-MTD has shown promise in other areas:

- Metabolic Regulation : It has been identified as a potential modulator of endothelial lipase activity, which plays a role in lipid metabolism and could have implications for metabolic syndrome treatment .

- Cytotoxicity Against Tumor Cells : Studies have noted that 13-MTD exhibits higher cytotoxicity compared to other fatty acids like n-C14:0, indicating its potency as a therapeutic agent against various tumors .

特性

IUPAC Name |

13-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCYQVNGROEVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179552 | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2485-71-4, 50973-09-6 | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-Methylmyristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-METHYLTETRADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。